molecular formula C16H17BrN4O B2978179 N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396872-73-3

N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2978179
CAS No.: 1396872-73-3
M. Wt: 361.243
InChI Key: GGJZBESNEQRTBU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic small molecule based on a pyridazine core, a scaffold recognized for its diverse pharmacological potential . This compound features a piperidine substitution and a 3-bromophenyl carboxamide group, structural motifs commonly associated with bioactive molecules. The pyridazine nucleus is a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Piperidine-containing compounds have been extensively studied as key scaffolds for developing inhibitors against various therapeutic targets . For instance, 4-piperidine-based compounds have demonstrated potent inhibitory activity against the enzyme dihydrofolate reductase (DHFR), an important target in cancer and infectious disease research . Furthermore, structurally related pyridazine-benzylpiperidine derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key neurological enzyme . The specific bromophenyl substituent in this molecule is a common handle for further synthetic elaboration via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry campaigns. This combination of features makes this compound a compound of interest for researchers exploring kinase inhibitors , epigenetic modulators, and other targeted therapeutic agents. This product is supplied for laboratory and research applications only.

Properties

IUPAC Name

N-(3-bromophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJZBESNEQRTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyridazine derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of the piperidine moiety and a bromophenyl group contributes to its pharmacological profile. The synthesis typically involves multi-step organic reactions starting from accessible precursors. Common methods for synthesizing this compound include:

  • Formation of the pyridazine core : Utilizing appropriate reagents and conditions to construct the heterocyclic ring.
  • Introduction of the piperidine and bromophenyl groups : Employing coupling reactions to attach these functional groups, enhancing the compound's biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing pyrazole and pyridazine structures have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A study demonstrated that certain analogs could induce apoptosis in cancer cells, enhancing caspase-3 activity at concentrations as low as 1.0 μM .

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
10cHepG22.5Cell cycle arrest

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Similar pyridazine derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating a promising avenue for treating inflammatory diseases .

Kinase Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer signaling pathways. For example, it has been noted for its inhibitory action against Transforming Growth Factor-beta Activated Kinase 1 (TAK1), which plays a crucial role in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Pyrazole Derivatives : A series of compounds based on the pyrazole scaffold were synthesized and evaluated for their anticancer properties. Notably, some exhibited significant inhibition of microtubule assembly, suggesting potential use as microtubule-destabilizing agents .
  • In Vivo Studies : In animal models, compounds with similar structures demonstrated protective effects against liver injury induced by acetaminophen, reinforcing their therapeutic potential in managing acute liver conditions .

Comparison with Similar Compounds

Analysis of Structural and Functional Differences

Piperidine vs. Piperazine Substituents: The target compound and N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide feature a piperidine ring, while 18F-FAPPT and the SCD-1 inhibitor in incorporate piperazine.

Carboxamide Group Modifications: The 3-bromophenyl group in the target compound contrasts with the 2-hydroxy-2-phenylethyl group in the SCD-1 inhibitor . The latter’s hydroxyl group may improve solubility and metabolic stability, while bromine’s bulkiness could enhance hydrophobic interactions in binding pockets.

Radiotracer vs. Therapeutic Applications :

  • 18F-FAPPT and 18F-FPPPT are optimized for PET imaging via fluorine-18 labeling, whereas the SCD-1 inhibitor is tailored for oral bioavailability and enzyme inhibition. The absence of a radioisotope or solubilizing groups in the target compound suggests it may serve as a lead molecule for therapeutic development rather than imaging.

Impact of Aromatic Substitutions :

  • The acetyl group in N-(3-acetylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is smaller and less electronegative than bromine, which may reduce steric hindrance and alter metabolic pathways (e.g., acetylation vs. debromination).

Q & A

Q. What are the recommended synthetic routes for N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves coupling a pyridazine-carboxylic acid derivative with a substituted aniline. For example, a two-step approach could include:

  • Step 1 : Functionalizing pyridazine-3-carboxylic acid at position 6 with piperidine via nucleophilic substitution.
  • Step 2 : Activating the carboxylic acid (e.g., using CDI or HATU) for amide bond formation with 3-bromoaniline. Controlled copolymerization methods (as in polycationic dye-fixative syntheses) may optimize yield and purity by adjusting reaction time and stoichiometry . Characterization via HPLC (≥98% purity) and spectroscopic methods (IR, NMR) is critical .

Q. How can structural confirmation be achieved for this compound?

Use a combination of:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., expected m/z ~418.28 for C₁₆H₁₈BrN₅O).
  • ¹H/¹³C NMR to verify substitution patterns:
  • Aromatic protons (δ 7.2–8.1 ppm for bromophenyl and pyridazine).
  • Piperidinyl protons (δ 1.5–3.0 ppm).
    • X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for similar pyridazine-carboxamides .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., prostate carcinoma, referenced in pyrazole-carboxamide studies) .
  • Solubility/logP : Use shake-flask or HPLC methods to assess pharmacokinetic readiness .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence target binding and selectivity?

The bromine atom enhances hydrophobic interactions and halogen bonding with target proteins. Comparative studies with non-brominated analogs (e.g., replacing Br with Cl or CF₃) can quantify these effects via:

  • Molecular docking (e.g., Glide or AutoDock) to map binding pockets.
  • Isothermal titration calorimetry (ITC) to measure binding affinity changes. Analogous trifluoromethyl-substituted benzamides showed improved metabolic stability, suggesting bromine’s role in tuning lipophilicity .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Contradictions often arise from metabolic instability or poor bioavailability . Mitigation approaches include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption.
  • Formulation optimization : Use nanoemulsions or liposomes, as tested in pyridine-derivative xenograft models .
  • Metabolite profiling : LC-MS/MS to identify degradation pathways and guide structural refinements.

Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

Follow a modular approach:

  • Vary the aryl group : Test substituents (e.g., NO₂, CF₃, OMe) on the phenyl ring to assess electronic effects.
  • Modify the piperidine moiety : Replace with morpholine or azetidine to probe steric/electronic contributions.
  • Assay cascades : Combine enzyme inhibition (primary screen) with ADMET profiling (e.g., CYP450 inhibition, hERG liability) .

Q. What computational tools predict the compound’s interaction with off-target proteins?

  • Pharmacophore modeling : Align with known off-targets (e.g., kinases, GPCRs) using Schrödinger’s Phase.
  • Machine learning : Train models on public toxicity databases (e.g., ChEMBL) to flag potential liabilities.
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify weak interactions .

Methodological Considerations

  • Data validation : Replicate key findings across orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Stereochemical purity : Use chiral HPLC to resolve enantiomers, critical for target specificity .
  • Benchmarking : Compare against reference compounds (e.g., imatinib for kinase inhibition) to contextualize potency .

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